molecular formula C21H22N2O3 B2859854 N-benzyl-2-[(1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy]acetamide CAS No. 903301-24-6

N-benzyl-2-[(1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy]acetamide

Cat. No.: B2859854
CAS No.: 903301-24-6
M. Wt: 350.418
InChI Key: SAFQIMQUGOSBPT-UHFFFAOYSA-N
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Description

N-benzyl-2-[(1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy]acetamide is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzyl group, an isoquinolinone moiety, and an oxyacetamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[(1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy]acetamide typically involves the reaction of benzylamine with 2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[(1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-benzyl-2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetic acid, while reduction may produce N-benzyl-2-(1-hydroxy-2-propylisoquinolin-5-yl)oxyacetamide.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-[(1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2-phenylpyrimidin-4-amine: This compound is known for its anticancer activity and inhibition of deubiquitinating enzymes.

    N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: This compound has shown potential as an anticonvulsant agent.

Uniqueness

N-benzyl-2-[(1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its isoquinolinone moiety and oxyacetamide linkage differentiate it from other benzyl derivatives, making it a valuable compound for research and development.

Properties

IUPAC Name

N-benzyl-2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-2-12-23-13-11-17-18(21(23)25)9-6-10-19(17)26-15-20(24)22-14-16-7-4-3-5-8-16/h3-11,13H,2,12,14-15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAFQIMQUGOSBPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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